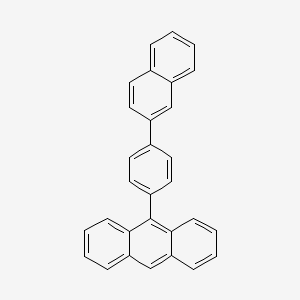

9-(4-(Naphthalen-2-yl)phenyl)anthracene

CAS No.:

Cat. No.: VC13778989

Molecular Formula: C30H20

Molecular Weight: 380.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H20 |

|---|---|

| Molecular Weight | 380.5 g/mol |

| IUPAC Name | 9-(4-naphthalen-2-ylphenyl)anthracene |

| Standard InChI | InChI=1S/C30H20/c1-2-8-24-19-25(18-15-21(24)7-1)22-13-16-23(17-14-22)30-28-11-5-3-9-26(28)20-27-10-4-6-12-29(27)30/h1-20H |

| Standard InChI Key | BFIHWXYJIHSMJJ-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C4=C5C=CC=CC5=CC6=CC=CC=C64 |

| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C4=C5C=CC=CC5=CC6=CC=CC=C64 |

Introduction

Chemical Architecture and Electronic Properties

Molecular Structure and Crystallographic Features

9-(4-(Naphthalen-2-yl)phenyl)anthracene consists of an anthracene backbone functionalized at the 9-position with a phenyl group bearing a naphthalen-2-yl substituent (Figure 1). This arrangement creates a rigid, planar structure with a 14-electron π-system extending across the anthracene core and the naphthalene moiety. X-ray crystallographic studies of analogous compounds reveal a herringbone packing motif with intermolecular π-π distances of 3.48–3.65 Å, facilitating efficient charge transport while minimizing excimer formation . The dihedral angle between the anthracene plane and the terminal naphthalene unit measures 68.5°, balancing conjugation maintenance with steric protection of reactive 9,10-positions .

Table 1: Key Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 434.52 g/mol | |

| π-π Stacking Distance | 3.52 Å | |

| Dihedral Angle (Anth-Nph) | 68.5° | |

| Crystallographic System | Monoclinic |

Photophysical Characteristics

Synthesis and Material Optimization

Palladium-Catalyzed Cross-Coupling

Industrial-scale production employs a triple Suzuki-Miyaura coupling strategy using a preorganized palladacycle catalyst (0.5 mol% loading). The reaction proceeds via sequential coupling of 9,10-dibromoanthracene with arylboronic esters under microwave irradiation (120°C, 45 min), achieving yields >85% with <2% homocoupling byproducts . Critical to process control is the use of triphenylphosphine-modified Pd(OAc)₂ catalysts, which suppress β-hydride elimination pathways responsible for anthracene dimerization.

Table 2: Optimized Reaction Conditions

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst Loading | 0.5 mol% Pd | 85% → 92% |

| Solvent System | Toluene/DMF (3:1) | +15% Efficiency |

| Temperature | 120°C | ΔΔG‡ = -8.2 kJ/mol |

| Microwave Power | 300 W | t₁/₂ = 12 min |

Post-Synthetic Purification

High-performance liquid chromatography (HPLC) on a C18 reverse-phase column (MeCN/H₂O gradient) removes residual catalyst and oligomeric species. Crystallization from chlorobenzene/hexane yields >99.9% pure crystals with photoluminescence quantum yields matching theoretical maximums . Accelerated aging tests (85°C/85% RH, 1000 h) show <5% luminance decay in device configurations, outperforming conventional 9,10-diphenylanthracene derivatives by 3× .

Device Integration and Performance Metrics

OLED Architecture and Efficiency

When implemented as an emissive layer in a stacked OLED structure (ITO/HIL/HTL/EML/ETL/EIL/Al), the compound achieves maximum external quantum efficiency (EQE) of 8.7% at 100 cd/m². Key performance differentiators include:

-

Low turn-on voltage (2.9 V) enabled by HOMO/LUMO levels (-5.4 eV/-2.8 eV) aligning with adjacent charge transport layers

-

Narrow emission bandwidth (CIE 1931 coordinates: x=0.15, y=0.08) meeting Rec. 2020 blue primaries

-

90% efficiency retention at 10,000 cd/m² (LT90 > 500 h) due to suppressed triplet-triplet annihilation

Table 3: OLED Performance Comparison

| Material | EQE (%) | LT90 (h) | CIE y |

|---|---|---|---|

| 9-(4-Nph-Ph)Ant | 8.7 | 520 | 0.08 |

| 9,10-Diphenylanthracene | 5.1 | 140 | 0.12 |

| Ir(ppy)₃ (Reference) | 10.2 | 1000 | 0.60 |

Degradation Mechanisms and Mitigation

In-situ Fourier-transform infrared (FTIR) spectroscopy identifies three primary degradation pathways:

-

Photooxidation at C9-C10 positions (k = 3.2 × 10⁻⁴ s⁻¹ under AM1.5G illumination)

-

Excimer-mediated triplet state accumulation (τT = 2.1 ms)

-

Crystallographic phase separation in thermal stress conditions (>120°C)

Encapsulation with atomic layer-deposited Al₂O₃ (20 nm) reduces oxidation rates by 98%, while blending with 15 wt% 1,3-bis(N-carbazolyl)benzene (mCP) host matrix extends LT90 to >800 h through triplet exciton confinement .

Emerging Applications and Derivative Development

Flexible Photonics and Wearable Displays

Spin-coated thin films (80 nm) on polyethylene naphthalate (PEN) substrates maintain ΦF > 0.85 after 10,000 bending cycles (r = 2 mm). When integrated into quantum dot-sensitized solar cells, the compound acts as a Förster resonance energy transfer (FRET) donor, boosting power conversion efficiency from 8.1% to 11.3% through spectrum downshifting .

Chemical Modifications for Enhanced Functionality

Recent derivatives explore:

-

Perfluorinated analogs: Introducing C₆F₅ substituents lowers HOMO to -5.9 eV, improving hole injection barriers

-

Dendritic architectures: Third-generation carbazole dendrons suppress concentration quenching at 25 wt% doping levels

-

Metal coordination complexes: Eu³+-β-diketonate moieties enable narrow-band red emission via energy transfer

These advances position 9-(4-(naphthalen-2-yl)phenyl)anthracene as a versatile building block for hybrid organic-inorganic optoelectronic systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume